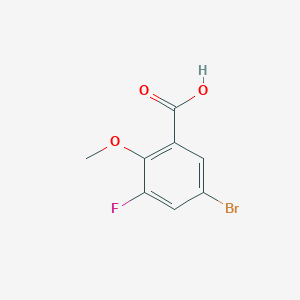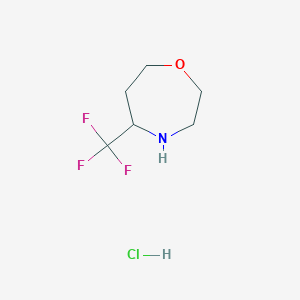
5-(Trifluorométhyl)-1,4-oxazepane ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals, drugs, and synthetically produced natural fluorocarbon-based compounds . The presence of the trifluoromethyl group enhances the physical and chemical properties of the compound, as well as its bioactivities.
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has been achieved through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl compounds is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds has been studied using both experimental and theoretical methods . The presence of the trifluoromethyl group imparts unique characteristics such as increased lipophilicity and bioavailability.Chemical Reactions Analysis
Trifluoromethyl-containing compounds are versatile intermediates in chemical reactions . They can be synthesized via various reactions, demonstrating the compound’s utility in organic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and bioavailability.Applications De Recherche Scientifique
Développement de médicaments
Le groupe trifluorométhyle, qui est présent dans « 5-(Trifluorométhyl)-1,4-oxazepane ; chlorhydrate », est une caractéristique commune dans de nombreux médicaments approuvés par la FDA . Ce groupe s'est avéré présenter de nombreuses activités pharmacologiques, ce qui en fait un composant précieux dans le développement de nouveaux médicaments .
Activité antimicrobienne
Des composés contenant le groupe trifluorométhyle, tels que « this compound », ont montré une activité antimicrobienne prometteuse . Ils se sont avérés efficaces contre divers micro-organismes, y compris Candida albicans, Aspergillus niger, Escherichia coli et Bacillus cereus .
Action antifongique
Le groupe trifluorométhyle peut contribuer à l'action antifongique de certains composés . Par exemple, les benzoxaboroles, qui peuvent être formés à partir d'acides 2-formylphénylboroniques comme « this compound », se sont avérés inhiber la leucyl-tRNA synthétase cytoplasmique des champignons .
Agents antibactériens
Des composés contenant des acides 2-formylphénylboroniques, tels que « this compound », ont montré un potentiel en tant qu'agents antibactériens . Ils se sont avérés particulièrement efficaces contre Bacillus cereus .
Recherche sur le cancer
Des efforts de recherche explorent l'utilisation de composés contenant du trifluorométhyle dans le développement de nouveaux médicaments anticancéreux. Le groupe trifluorométhyle peut améliorer les propriétés thérapeutiques de ces médicaments.
Couplages de Suzuki-Miyaura
Le groupe trifluorométhyle peut participer aux couplages de Suzuki-Miyaura, un type de réaction chimique qui forme des liaisons carbone-carbone. Cela fait de « this compound » un outil précieux dans la synthèse de molécules complexes.
Synthèse d'échafaudages de triazole-5 (4H)-thiones
Le groupe trifluorométhyle peut être utilisé dans la synthèse d'échafaudages de triazole-5 (4H)-thiones . Cela implique des réactions consécutives d'addition nucléophile et de fermeture de cycle intramoléculaire .
Développement de nouveaux médicaments
Le groupe trifluorométhyle est étudié comme un échafaudage pour le développement de nouveaux médicaments. Des études ont montré que l'incorporation de ce groupement dans certaines molécules peut conduire à des composés présentant des activités antibactériennes et antifongiques prometteuses.
Mécanisme D'action
In terms of mode of action, some trifluoromethyl-containing compounds work by inhibiting certain enzymes. For example, trifluridine, a nucleoside metabolic inhibitor, gets incorporated into the DNA of cancer cells, disrupting DNA function during cell replication .
As for pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug can greatly impact its bioavailability. For instance, the solubility of a compound in different environments can affect its absorption and distribution in the body .
The result of a drug’s action can vary widely depending on its specific mechanism of action and the biochemical pathways it affects. For example, some drugs may cause cell death, while others may inhibit cell growth or proliferation .
Finally, the action environment of a drug can be influenced by various factors, including pH, temperature, and the presence of other substances. For instance, some drugs act better when soil humidity is between high and elevated .
Safety and Hazards
Orientations Futures
The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . With its unique physical and chemical properties and excellent bioactivities, it is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1,4-oxazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-1-3-11-4-2-10-5;/h5,10H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFQGPSAIQKJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC1C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
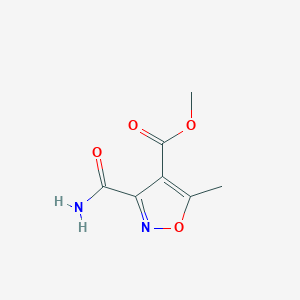
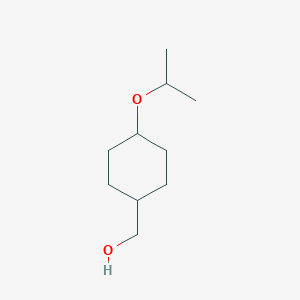
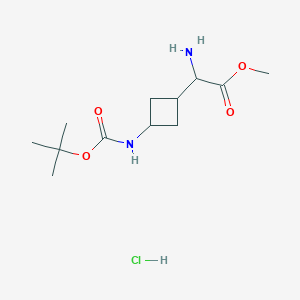
![1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2510647.png)
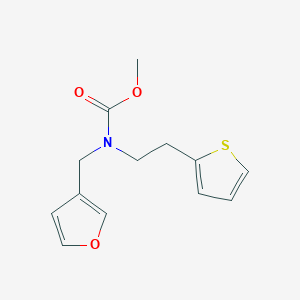
![Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2510649.png)
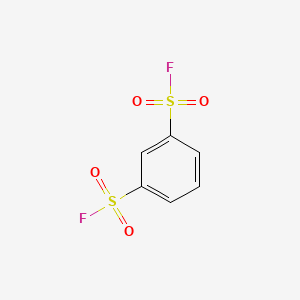
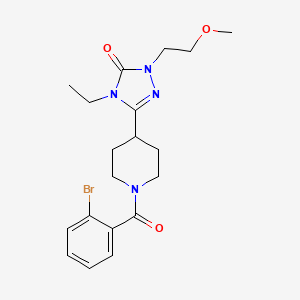
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2510654.png)
![N-[3-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2510655.png)
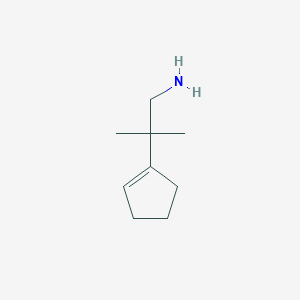
![1-[4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2510658.png)
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2510659.png)
